4-Methyl-7-(2-nitrophenoxy)chromen-2-one
Overview
Description
4-Methyl-7-(2-nitrophenoxy)chromen-2-one is a fluorescent coumarin derivative. It is known for its unique photophysical properties, including excitation and emission maxima at 323 nm and 445 nm, respectively . This compound is used extensively in various scientific research fields due to its fluorescence characteristics.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-7-(2-nitrophenoxy)chromen-2-one It is identified as afluorescent coumarin derivative , which suggests that it may interact with biological targets that have an affinity for coumarin compounds.
Mode of Action
As a fluorescent coumarin derivative, it likely interacts with its targets by binding to them and emitting fluorescence . This property is often used in biological research to track the distribution and interaction of the compound within a biological system.
Result of Action
As a fluorescent compound, it is likely used as a probe in biophysical research to study the behavior of biological molecules .
Preparation Methods
The synthesis of 4-Methyl-7-(2-nitrophenoxy)chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts to form coumarin derivatives . The reaction conditions often require elevated temperatures and prolonged reaction times. Industrial production methods may involve optimizing these conditions to improve yield and reduce waste.
Chemical Reactions Analysis
4-Methyl-7-(2-nitrophenoxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
4-Methyl-7-(2-nitrophenoxy)chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays.
Biology: The compound is employed in fluorescence microscopy to study cellular structures and functions.
Industry: The compound is used in the development of fluorescent dyes and sensors.
Comparison with Similar Compounds
4-Methyl-7-(2-nitrophenoxy)chromen-2-one can be compared with other coumarin derivatives such as:
4-Methyl-7-(4-nitrophenoxy)chromen-2-one: Similar in structure but with a different position of the nitro group, affecting its photophysical properties.
4-Methyl-7-(2-nitrophenoxy)-2H-1-benzopyran-2-one: Another isomer with slight variations in its chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific excitation and emission properties, making it particularly useful in fluorescence applications.
Biological Activity
4-Methyl-7-(2-nitrophenoxy)chromen-2-one is a coumarin derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits potential in various therapeutic applications, including anticancer, antioxidant, and enzyme inhibition activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the coumarin family, which is known for its wide range of biological properties. The presence of the nitrophenoxy group is significant as it influences the compound's reactivity and interaction with biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound has been shown to inhibit the Mcl-1 protein, a key regulator of apoptosis in cancer cells. Inhibition of Mcl-1 leads to increased sensitivity of cancer cells to chemotherapeutic agents like paclitaxel .
- Cell Lines Tested : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells. The IC50 values suggest significant antiproliferative activity over time .
Cell Line | IC50 (μM) | Exposure Time |
---|---|---|
PC3 | 32.01 | 24 hours |
DU145 | 35.22 | 24 hours |
Antioxidant Activity
The antioxidant properties of coumarins are well-documented. This compound has shown promising results in scavenging free radicals and reducing oxidative stress:
- Assay Method : The phosphomolybdenum method was used to evaluate antioxidant activity, revealing that this compound can effectively neutralize reactive oxygen species (ROS) .
Enzyme Inhibition
This compound also demonstrates inhibitory activity against various enzymes:
- Monoamine Oxidase (MAO) : It has been reported that certain coumarin derivatives exhibit selective inhibition of MAO-B, which is important in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship (SAR)
A recent study synthesized multiple coumarin derivatives and evaluated their biological activities, establishing a structure-activity relationship that highlights the importance of specific substituents on the coumarin scaffold for enhancing biological efficacy .
Toxicity Studies
Safety assessments are crucial for any therapeutic agent. In vitro toxicity studies on normal cell lines have indicated that this compound exhibits low toxicity at effective concentrations, supporting its potential for further development in clinical settings .
Properties
IUPAC Name |
4-methyl-7-(2-nitrophenoxy)chromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-11(6-7-12(10)15)21-14-5-3-2-4-13(14)17(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKBDRPQYHMALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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